

# Application Notes and Protocols for In Vivo Administration of GDC-0339

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GDC-0339** is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in the regulation of cell survival and proliferation.[1][2] Overexpression of Pim kinases is associated with various hematological and solid tumors, making them a compelling target for cancer therapy. **GDC-0339** has demonstrated efficacy in preclinical xenograft models of multiple myeloma and is noted for its favorable physicochemical and pharmacokinetic properties, including excellent solubility.[2][3]

These application notes provide a detailed protocol for the preparation and in vivo administration of **GDC-0339** for preclinical research, based on established methodologies for kinase inhibitors.

### **Data Presentation**

A summary of the key quantitative data for **GDC-0339** is presented in the table below for easy reference.



Parameter	Value	Reference
Target	Pan-Pim Kinase (Pim-1, Pim-2, Pim-3)	[1]
Ki (Pim-1)	0.03 nM	[1]
Ki (Pim-2)	0.1 nM	[1]
Ki (Pim-3)	0.02 nM	[1]
Molecular Weight	465.5 g/mol	[4]
Solubility in DMSO	≥ 52 mg/mL (≥ 111.71 mM)	[4]
Recommended In Vivo Dose Range (mice)	1-300 mg/kg, daily	[1]
Route of Administration	Oral (p.o.)	[1]
Predicted Human Half-life	3.2 hours	[3]
Oral Bioavailability (predicted)	58%	[3]

## **Experimental Protocols Materials**

- GDC-0339 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH2O)
- Sterile microcentrifuge tubes
- Sterile syringes and needles



- Vortex mixer
- Sonicator (optional)
- Oral gavage needles (animal-appropriate size)

# Preparation of GDC-0339 Formulation for Oral Gavage (10 mg/kg in a 20g mouse)

This protocol is based on a common vehicle for preclinical oral administration of hydrophobic compounds. Researchers should optimize the formulation based on their specific experimental needs and compound solubility.

- 1. Stock Solution Preparation (40 mg/mL in DMSO):
- Weigh the required amount of GDC-0339 powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of GDC-0339.
- Add the appropriate volume of DMSO to achieve a 40 mg/mL concentration.
- Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
- 2. Vehicle Preparation:
- In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
- 30% PEG300
- 5% Tween 80
- 60% Saline/PBS/ddH<sub>2</sub>O
- 3. Final Dosing Solution Preparation (2 mg/mL):
- To prepare 1 mL of a 2 mg/mL final dosing solution, combine the following:
- 50 μL of the 40 mg/mL GDC-0339 stock solution in DMSO.
- 950 μL of the prepared vehicle (PEG300, Tween 80, and Saline/PBS/ddH<sub>2</sub>O mixture).
- Vortex the final solution thoroughly to ensure a homogenous suspension or solution.
- 4. Administration:
- The final dosing volume for a 20g mouse at 10 mg/kg would be 100 μL.



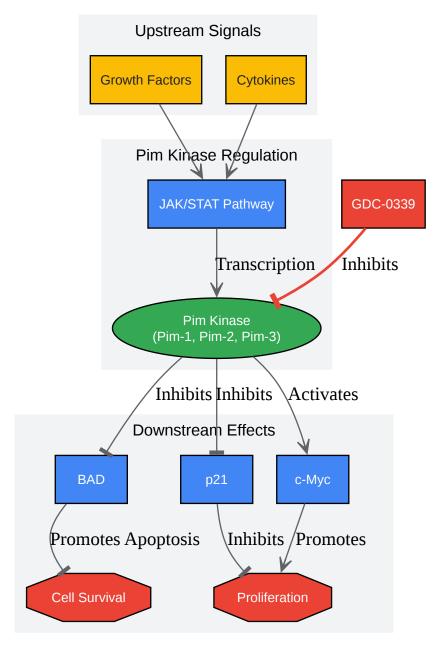
- Administer the prepared GDC-0339 solution to the animal via oral gavage using a suitable gavage needle.
- A control group receiving the vehicle only should be included in the study.

Note: The stability of the formulation should be determined empirically. It is recommended to prepare the dosing solution fresh daily.

# Mandatory Visualization Signaling Pathway of Pim Kinase Inhibition

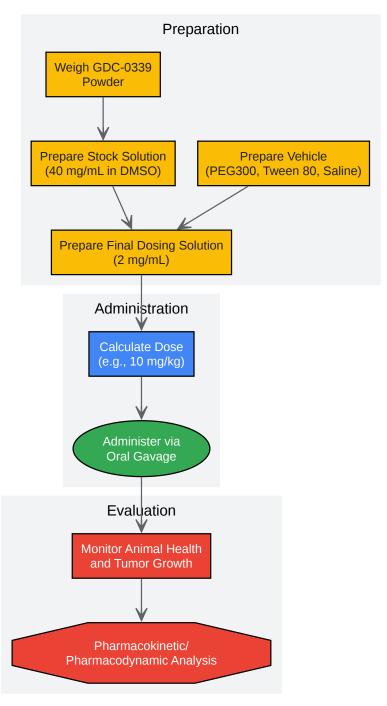


#### Pim Kinase Signaling Pathway and Inhibition by GDC-0339





#### Experimental Workflow for In Vivo Administration of GDC-0339



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